molecular formula C8H9NS B1219598 3,4-Dihydro-2H-1,4-benzothiazine CAS No. 3080-99-7

3,4-Dihydro-2H-1,4-benzothiazine

Cat. No.: B1219598
CAS No.: 3080-99-7
M. Wt: 151.23 g/mol
InChI Key: YBBLSBDJIKMXNQ-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,4-benzothiazine is a heterocyclic compound containing nitrogen and sulfur atoms within its structure. This compound is known for its significant pharmacological and industrial applications. The molecular formula of this compound is C8H9NS, and it has a molecular weight of 151.23 g/mol . The compound is characterized by its bicyclic structure, which includes a benzene ring fused to a thiazine ring.

Biochemical Analysis

Biochemical Properties

3,4-Dihydro-2H-1,4-benzothiazine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antibacterial properties by interacting with bacterial enzymes, thereby inhibiting their activity . Additionally, this compound can bind to proteins involved in inflammatory pathways, reducing inflammation . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or protein.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to cope with oxidative damage . It also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and inhibit or activate their activity. For instance, the compound has been shown to inhibit the activity of certain bacterial enzymes by binding to their active sites . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been observed to cause changes in cellular function, such as alterations in cell proliferation and apoptosis rates . These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, this compound can cause toxic or adverse effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s ability to interact with its target biomolecules and exert its biological effects.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-1,4-benzothiazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzothiazine derivatives, which exhibit diverse biological activities .

Scientific Research Applications

3,4-Dihydro-2H-1,4-benzothiazine has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBLSBDJIKMXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184811
Record name 2,3-Dihydro-1,4-benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3080-99-7
Record name 2,3-Dihydro-1,4-benzothiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003080997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-1,4-benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1,4-benzothiazine
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Synthesis routes and methods I

Procedure details

A solution of (2H)1,4-benzothiazin-3(4H)-one (20.0 g, 121.1 mmol) in anhydrous tetrahydrofuran (100 mL) was added to a stirred suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (80 mL) under nitrogen at 0° C. The mixture was heated at reflux for 2 hrs and then poured into a mixture of ethyl acetate (300 mL) and ice (500 g). The organic layer was separated and the aqueous layer extracted with ethyl acetate. The combined organic layer was dried and concentrated under reduced pressure to provide 17.68 g (96.5%) of the desired compound which was used without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two
Yield
96.5%

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-(2-chloroethylthio)aniline (850 mg, 4.53 mmol) in DMF (10 mL) was added potassium carbonate (1878 mg, 13.59 mmol) followed by sodium iodide (67.9 mg, 0.453 mmol). The resulting mixture was heated to 90° C. and stirred overnight. The reaction mixture was then cooled to room temperature, diluted with ethyl acetate, and washed with water (3×) and brine. The organic phase was dried, filtered, concentrated, and then chromatographed in 9:1 hexanes:ethyl acetate, giving an orange oil (675 mg, 99%). 1H NMR (DMSO-d6) δ 6.85-6.75 (m, 2H), 6.51-6.39 (m, 2H), 6.00 (brs, 1H), 3.49-3.44 (m, 2H), 2.98-2.93 (m, 2H); ESI-MS (m/z, %): 152 (MH+, 100), 124 (44).
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
1878 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
67.9 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
99%

Synthesis routes and methods III

Procedure details

A mixture of 2-aminothiophenol (5 g, 40 mmol), 1,2-dibromoethane (3.75 g, 20 mmol), K2CO3 (13.8 g, 100 mmol) in THF (30 mL) was heated at 100° C. for 16 h. After completion of reaction, water was added and extracted with EtOAc. The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure. The reaction mixture was purified by column chromatography (using 100-200 mesh silica) and the desired product was eluted at 15% EtOAc in hexane) to obtained 2.2 g of desired product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step One
Name
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Potassium carbonate (4.4 g, 31.9 mmol) and 1,2-dibromoethane (690 μL, 8.0 mmol) were added to a solution of 2-aminothiophenol (1.0 g, 8.0 mmol) in 20 mL of acetone at rt. The reaction mixture was stirred overnight. The insoluble material was filtered off and the filtrate was concentrated in vacuo. The residue was purified on silica gel column to provide 3,4-dihydro-2H-1,4-benzothiazine (0.8 g, 66%). MS (ES+): 152 (M+1).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
690 μL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

K2CO3 (4.4 g, 31.9 mmol) and 1,2-dibromoethane (0.69 mL, 8.0 mmol) were added to a solution of 2-aminothiophenol (1.0 g, 8.0 mmol) in 20 mL of acetone at room temperature. The reaction mixture was stirred overnight. The insoluble material was filtered off and the solvent was removed under reduced pressure. The residue was purified on silica gel column to provide 3,4-dihydro-2H-1,4-benzothiazine (0.8 g, 66%). MS (ES+): 152 (M+1).
Name
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
0.69 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-2H-1,4-benzothiazine
Reactant of Route 2
3,4-Dihydro-2H-1,4-benzothiazine
Reactant of Route 3
3,4-Dihydro-2H-1,4-benzothiazine
Reactant of Route 4
3,4-Dihydro-2H-1,4-benzothiazine
Reactant of Route 5
3,4-Dihydro-2H-1,4-benzothiazine
Reactant of Route 6
3,4-Dihydro-2H-1,4-benzothiazine
Customer
Q & A

Q1: What is the molecular formula and weight of 3,4-dihydro-2H-1,4-benzothiazine?

A1: The molecular formula of this compound is C8H9NS. Its molecular weight is 151.22 g/mol.

Q2: Are there efficient synthetic routes for this compound derivatives?

A2: Yes, several synthetic approaches have been reported. One common method involves the cyclization of alkyl 2-haloacetamidophenyl sulfides. [] Other strategies utilize palladium-copper catalyzed reactions [, ], acid-catalyzed cyclizations of N-(2,2-dialkoxyethyl)-3,4-dihydro-2H-1,4-benzothiazines [, ], and domino reactions of ω-nitroalkenes catalyzed by MoO2Cl2(dmf)2. [, ]

Q3: What spectroscopic techniques are used to characterize these compounds?

A3: Researchers employ various techniques including NMR spectroscopy, especially 2D 1H NMR-NOESY experiments to determine the structure of pyrrolobenzothiazine derivatives. [, ] X-ray diffraction analysis is also used for structural elucidation. [, ] Other methods like EIMS and 1H-NMR are used for characterizing benzothiazine derivatives. []

Q4: Can the this compound scaffold be further modified?

A4: Yes, the core structure is amenable to various modifications. For instance, 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazines can be metalated and subsequently reacted with electrophiles. [] Additionally, researchers have explored the synthesis of 2-aryl- and 2-pyridyl-substituted 3-oxo-3,4-dihydro-2H-1,4-benzothiazines. [, ]

Q5: Have any unexpected reactions involving 3,4-dihydro-2H-1,4-benzothiazines been reported?

A5: Interestingly, the use of Grubbs' second-generation catalyst in ring-closing reactions of diene precursors led to the unexpected formation of 2-allyl-3,4-dihydro-2H-1,4-benzothiazines instead of the anticipated benzothiazocines. [, ]

Q6: Do this compound derivatives possess any notable biological activities?

A6: Yes, this class of compounds exhibits a range of biological activities. Some derivatives have shown potential as antiarrhythmic and hypertensive agents. [] Others have demonstrated antimicrobial activity, particularly against Gram-positive bacteria and fungi. [, , , ] Notably, 3-phenyl-N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-1,4-benzothiazine displayed significant antifungal activity against Aspergillus niger, surpassing the potency of miconazole. [, ]

Q7: Has the structure-activity relationship (SAR) of these compounds been explored?

A7: Yes, studies have investigated the impact of structural modifications on biological activity. For example, the presence of fluorine atoms in this compound-1,1-dioxide derivatives influenced their antiarrhythmic and hypertensive effects. [] Moreover, the type and position of substituents on the benzothiazine ring significantly affect their antimicrobial potency. []

Q8: What about their potential as corrosion inhibitors?

A9: Studies using electrochemical techniques like weight loss measurements, potentiodynamic polarization, and EIS have demonstrated the corrosion inhibition properties of some benzothiazine derivatives on mild steel in acidic media. [, ] The inhibition efficiency was found to be dependent on the concentration and structure of the benzothiazine derivative.

Q9: Have computational methods been applied to study 3,4-dihydro-2H-1,4-benzothiazines?

A10: Absolutely. Density functional theory (DFT) calculations have been employed to correlate the molecular structure of benzothiazine derivatives with their corrosion inhibition efficiencies. [, ] This approach helps to understand the relationship between electronic properties and inhibitory activity.

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